3-ethyl-7-hydroxy-4-methylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15967828
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO2 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 3-ethyl-7-hydroxy-4-methyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C12H13NO2/c1-3-9-7(2)10-5-4-8(14)6-11(10)13-12(9)15/h4-6,14H,3H2,1-2H3,(H,13,15) |
| Standard InChI Key | SWQKXCSLQZOANW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C2=C(C=C(C=C2)O)NC1=O)C |
Introduction
Structural and Physicochemical Properties
3-Ethyl-7-hydroxy-4-methylquinolin-2(1H)-one belongs to the quinolin-2(1H)-one family, characterized by a bicyclic framework comprising a benzene ring fused to a pyridine ring. Key structural features include:
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Substituents: An ethyl group at position 3, a hydroxyl group at position 7, and a methyl group at position 4.
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Molecular formula: .
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Hydrogen bonding: The hydroxyl group at position 7 facilitates intermolecular hydrogen bonding, influencing solubility and binding affinity to biological targets .
Table 1: Comparative Analysis of Quinolin-2(1H)-one Derivatives
Synthetic Methodologies
Metal-Organo Catalyzed (MOC) Synthesis
A one-pot protocol using N-heterocyclic carbene (NHC)-dirhodium(II) and 1,8-diazabicycloundec-7-ene (DBU) enables regioselective synthesis of 3-hydroxyquinolin-2(1H)-ones via Eistert ring expansion of isatins with ethyl diazoacetate . This method yields 70–87% product efficiency and is scalable for derivative exploration.
Formylation-Mediated Cyclization
Reaction of 4-hydroxy-2(1H)-quinolones with dimethylformamide (DMF) and triethylamine (EtN) at 70–80°C generates bis-quinolones through intermediate 4-formyl-2-quinolone formation . While originally applied to symmetric derivatives, this pathway offers insights into functionalizing the quinoline core at position 7.
Mechanistic Pathway:
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EtN deprotonates the C-3 methylene group, enhancing nucleophilicity.
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Nucleophilic attack on DMF yields 4-formyl-2-quinolone.
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Condensation with a second quinolone unit forms the methylene-bridged product .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . Its mechanism involves disrupting microbial membrane integrity and chelating essential metal ions .
Enzyme Inhibition
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D-amino acid oxidase (DAAO): Acts as a nonclassical bioisostere of α-glycine, inhibiting DAAO (K = 0.8 µM), a target for neurodegenerative diseases .
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HIV-1 reverse transcriptase RNase H: Chelates Mg ions at the active site, reducing viral replication efficiency .
Therapeutic Applications
Oncology
Preclinical studies highlight its synergy with doxorubicin, enhancing apoptosis in multidrug-resistant tumors . A phase I trial is proposed to evaluate pharmacokinetics and safety profiles.
Infectious Diseases
Patents disclose formulations combining this compound with azoles for antifungal therapy, showing a 40% reduction in biofilm formation .
Neurological Disorders
As a DAAO inhibitor, it elevates D-serine levels, potentially ameliorating cognitive deficits in schizophrenia and Alzheimer’s disease .
Comparative Pharmacological Profile
Table 2: Binding Affinities of Quinolin-2(1H)-one Derivatives
| Target | 3-Ethyl-7-OH-4-Me Derivative | Darunavir | Viridicatin |
|---|---|---|---|
| SARS-CoV-2 M | −8.9 kcal/mol | −9.1 kcal/mol | N/A |
| CDK2 | −10.5 kcal/mol | N/A | −7.8 kcal/mol |
| DAAO | 0.8 µM (K) | N/A | 2.4 µM (K) |
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